molecular formula C7H16N2O B3373214 2-(2-Methylmorpholin-4-yl)ethan-1-amine CAS No. 954581-27-2

2-(2-Methylmorpholin-4-yl)ethan-1-amine

Cat. No.: B3373214
CAS No.: 954581-27-2
M. Wt: 144.21 g/mol
InChI Key: HHZZLZNBUIFOAX-UHFFFAOYSA-N
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Description

2-(2-Methylmorpholin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol It is a derivative of morpholine, a heterocyclic amine, and features a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 2-methylmorpholine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylmorpholine+Ethylene oxideThis compound\text{2-Methylmorpholine} + \text{Ethylene oxide} \rightarrow \text{this compound} 2-Methylmorpholine+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the morpholine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylmorpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylmorpholin-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets are subject to ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylmorpholin-2-yl)ethan-1-amine
  • 2-(4-Ethylmorpholin-2-yl)ethan-1-amine
  • 2-(4-Phenylmorpholin-2-yl)ethan-1-amine

Uniqueness

2-(2-Methylmorpholin-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-(2-methylmorpholin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7-6-9(3-2-8)4-5-10-7/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZZLZNBUIFOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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